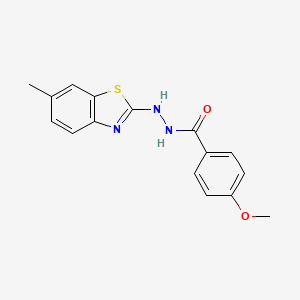

4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-methoxy-N’-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . Benzothiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of aliphatic or aromatic primary amines with carbonyl compounds . For instance, a Schiff base ester comprising of a heterocyclic moiety was synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is influenced by the substituents on the thiazole ring. These substituents can affect the biological outcomes of the compounds to a great extent . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

Benzothiazole compounds are known for their reactivity. They can undergo various chemical reactions, including chelation with bivalent metal chlorides in a 1:2 (M:L) ratio . The loss of the SH radical produced a fragment ion peak of 372 (2.36%), followed by the expulsion of the C10H6N2 molecule, which produced a fragment ion signal of 218 (2.36%) .Scientific Research Applications

Antioxidant Properties

Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. These molecules scavenge free radicals, protecting cells from oxidative damage. Although specific studies on this compound are limited, its thiazole scaffold suggests potential antioxidant activity .

Analgesic and Anti-Inflammatory Effects

Thiazoles have shown promise as analgesics and anti-inflammatory agents. While direct data on our compound are scarce, related thiazole derivatives may exhibit similar effects. Further research is needed to confirm its efficacy .

Antimicrobial and Antifungal Activity

Thiazoles have been explored as antimicrobial and antifungal agents. Our compound could potentially inhibit bacterial growth or fungal infections. However, specific studies on its antimicrobial properties are lacking .

Neuroprotective Potential

Thiazoles, due to their unique structure, may offer neuroprotective effects. They could play a role in preventing or mitigating neurodegenerative diseases. Again, further investigations are necessary to validate this hypothesis .

Antitumor and Cytotoxic Properties

Certain thiazole derivatives exhibit antitumor and cytotoxic activity. Although not directly studied for our compound, related molecules have demonstrated effects on tumor cells. For instance, a synthesized compound showed potent effects against prostate cancer .

Organic Synthesis and Chemical Processes

Our compound, N-Methyl-4-(6-methylbenzo[d]thiazol-2-yl)aniline, serves as a useful research chemical for organic synthesis and other chemical reactions . Researchers can explore its reactivity and applications in various synthetic pathways.

Safety And Hazards

Future Directions

Benzothiazole compounds have a wide range of applications in various fields due to their diverse biological activities. Future research may focus on the design and structure–activity relationship of bioactive molecules . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

properties

IUPAC Name |

4-methoxy-N'-(6-methyl-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c1-10-3-8-13-14(9-10)22-16(17-13)19-18-15(20)11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEZCTIGJYOEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2804340.png)

![1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine](/img/structure/B2804341.png)

![N-[(2-chloro-4-fluorobenzyl)oxy]urea](/img/structure/B2804342.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2804344.png)

![N-(2-furylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2804346.png)

![2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2804347.png)

![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2804348.png)

![(E)-N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-phenylprop-2-enamide](/img/structure/B2804351.png)

![(E)-2-amino-N-(2,5-dimethylphenyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2804358.png)

![(E)-N-cyclopropyl-3-(3,4-dimethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acrylamide](/img/structure/B2804359.png)

![ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate](/img/structure/B2804363.png)